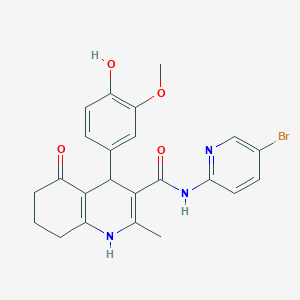
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as BPIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIQ is a member of the quinolinecarboxamide family, which has been extensively studied for their anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of BPIQ is not fully understood. However, it has been proposed that BPIQ exerts its anti-cancer properties by inhibiting the activity of topoisomerase I, which is an enzyme involved in DNA replication. BPIQ has also been shown to inhibit the activity of histone deacetylase, which is an enzyme involved in the regulation of gene expression. The inhibition of histone deacetylase by BPIQ leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPIQ has been shown to have various biochemical and physiological effects. BPIQ has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BPIQ has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. Furthermore, BPIQ has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
BPIQ has several advantages for lab experiments. BPIQ is a synthetic compound, which allows for the reproducible synthesis of the compound. Furthermore, BPIQ has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using BPIQ in lab experiments. BPIQ has low solubility in water, which can limit its use in certain experiments. In addition, BPIQ has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
For the study of BPIQ include further in vivo studies, the study of pharmacokinetic properties, the development of BPIQ analogs, and the study of its anti-inflammatory and anti-microbial properties.
Méthodes De Synthèse
BPIQ can be synthesized using a multi-step reaction sequence. The first step involves the condensation of 5-bromo-2-pyridinecarboxaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then subjected to a cyclization reaction using ammonium acetate and acetic acid to form the quinolinecarboxamide ring system. The final step involves the addition of a methyl group to the quinoline nitrogen using dimethyl sulfate. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
BPIQ has shown promising results in various scientific research applications. One of the primary applications of BPIQ is its anti-cancer properties. BPIQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BPIQ has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. BPIQ has also been studied for its anti-inflammatory properties. BPIQ has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, BPIQ has been studied for its anti-microbial properties. BPIQ has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
N-(5-bromo-2-pyridinyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C23H22BrN3O4 |
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O4/c1-12-20(23(30)27-19-9-7-14(24)11-25-19)21(13-6-8-16(28)18(10-13)31-2)22-15(26-12)4-3-5-17(22)29/h6-11,21,26,28H,3-5H2,1-2H3,(H,25,27,30) |
Clé InChI |
XKSICAAWWRMEKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304155.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)






![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)
